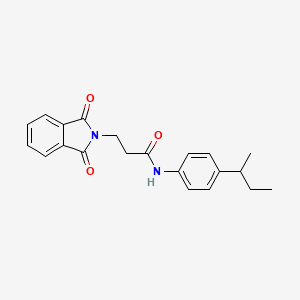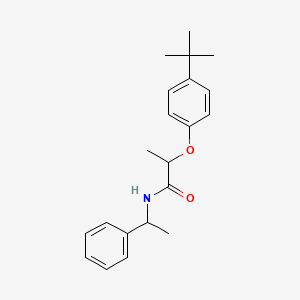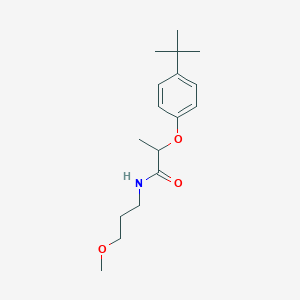![molecular formula C15H19N3O6 B4145114 5,5-Dimethyl-3-[2-[2-(4-nitrophenoxy)ethoxy]ethyl]imidazolidine-2,4-dione](/img/structure/B4145114.png)
5,5-Dimethyl-3-[2-[2-(4-nitrophenoxy)ethoxy]ethyl]imidazolidine-2,4-dione
Overview
Description
5,5-Dimethyl-3-[2-[2-(4-nitrophenoxy)ethoxy]ethyl]imidazolidine-2,4-dione is a complex organic compound with a unique structure that includes both aromatic and aliphatic components. This compound is part of the imidazolidinedione family, which is known for its diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-[2-[2-(4-nitrophenoxy)ethoxy]ethyl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the nitrophenoxyethyl intermediate. This intermediate is then reacted with 5,5-dimethyl-2,4-imidazolidinedione under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-[2-[2-(4-nitrophenoxy)ethoxy]ethyl]imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
5,5-Dimethyl-3-[2-[2-(4-nitrophenoxy)ethoxy]ethyl]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-3-[2-[2-(4-nitrophenoxy)ethoxy]ethyl]imidazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the imidazolidinedione core can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
5,5-dimethyl-2,4-imidazolidinedione: A simpler analog without the nitrophenoxyethyl group.
4-nitrophenoxyethyl derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
What sets 5,5-Dimethyl-3-[2-[2-(4-nitrophenoxy)ethoxy]ethyl]imidazolidine-2,4-dione apart is its combination of an imidazolidinedione core with a nitrophenoxyethyl group, which imparts unique chemical and biological properties. This structural uniqueness allows for a broader range of applications and interactions compared to its simpler analogs.
Properties
IUPAC Name |
5,5-dimethyl-3-[2-[2-(4-nitrophenoxy)ethoxy]ethyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6/c1-15(2)13(19)17(14(20)16-15)7-8-23-9-10-24-12-5-3-11(4-6-12)18(21)22/h3-6H,7-10H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKZVPDINNZNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCOCCOC2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4145042.png)
![ethyl 6'-amino-3',7-dimethyl-5-nitro-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B4145048.png)
![N-(4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxobutyl)-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B4145054.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B4145057.png)
![ethyl 4-[4-(acetyloxy)-3,5-dimethoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4145063.png)

![2-(2-chloro-9H-thioxanthen-9-yl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4145078.png)

![1-[4-(3-Bromophenoxy)butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4145088.png)

![benzyl dibenzo[b,d]furan-3-ylcarbamate](/img/structure/B4145102.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4145106.png)
![1-[2-(4-Butan-2-ylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4145120.png)
![1-[2-(4-Chlorophenyl)sulfanylethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4145124.png)
